CB1 Receptor Binding Affinity of the Structurally Analogous 5F-NNEI Compared with Δ9-THC
Although direct binding data for FDU-NNEI at human CB1 receptors have not been published in a peer-reviewed journal, the structurally proximate analog 5F-NNEI (which shares the naphthyl-indole-carboxamide core with a 5-fluoropentyl substitution rather than the 4-fluorobenzyl of FDU-NNEI) was evaluated alongside Δ9-THC in a standardized [³H]rimonabant competition binding assay. 5F-NNEI exhibited a Ki of 14.37 ± 5.28 nM at CB1, whereas Δ9-THC yielded a Ki of 43.31 ± 6.47 nM, representing an approximately 3.0-fold higher affinity for the synthetic cannabinoid over the natural partial agonist. [1] This class-level inference suggests that FDU-NNEI, by virtue of its analogous indole-3-carboxamide scaffold, may similarly possess enhanced CB1 binding relative to Δ9-THC.
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 5F-NNEI (closest available analog): Ki = 14.37 ± 5.28 nM [1] |
| Comparator Or Baseline | Δ9-THC: Ki = 43.31 ± 6.47 nM [1] |
| Quantified Difference | Approximately 3.0-fold higher affinity (5F-NNEI vs Δ9-THC) |
| Conditions | [³H]rimonabant competition binding assay at human CB1 receptors; data from Nature Neuropsychopharmacology Table 1 [1] |
Why This Matters
For laboratories selecting synthetic cannabinoid reference standards for CB1-related pharmacological assays, FDU-NNEI’s structural similarity to 5F-NNEI predicts substantially greater receptor engagement than Δ9-THC, which may be critical for studies requiring high-potency CB1 agonists.
- [1] Nature Neuropsychopharmacology Table 1: Affinity (Ki) and potency values (EC50, ED50) for 5F-MDMB-PICA and 5F-pentylindole analogs. Neuropsychopharmacology. 2022;47:1045-1055. DOI: 10.1038/s41386-021-01227-8. Table 1. View Source
